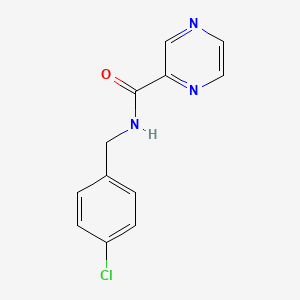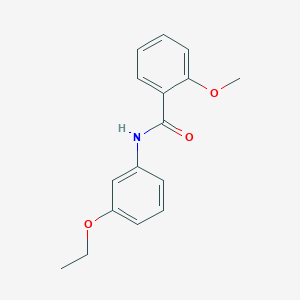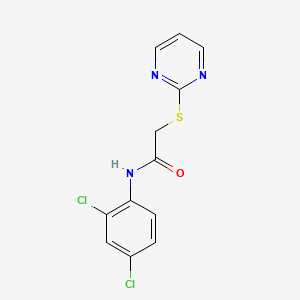![molecular formula C14H12ClN3O2 B5707642 N'-[(3-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707642.png)
N'-[(3-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(3-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide, also known as CMPI, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. CMPI belongs to the class of pyridinecarboximidamide derivatives and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of N'-[(3-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide involves the inhibition of the target enzyme through binding to its active site. This results in the disruption of the enzyme's function and subsequent inhibition of the physiological process it is involved in. The exact mechanism of action of N'-[(3-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide is still under investigation and requires further research.
Biochemical and Physiological Effects:
N'-[(3-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which is beneficial in the treatment of diseases associated with oxidative stress. N'-[(3-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide has also been shown to exhibit anti-inflammatory activity, which is beneficial in the treatment of inflammatory diseases such as arthritis. Additionally, N'-[(3-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide has been shown to exhibit antitumor activity, which is beneficial in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N'-[(3-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide is its potential as a lead compound for the development of new drugs. Its inhibitory activity against various enzymes makes it a potential target for the treatment of various diseases. However, one of the limitations of N'-[(3-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N'-[(3-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide. One potential direction is the investigation of its potential as a lead compound for the development of new drugs for the treatment of Alzheimer's, glaucoma, and cancer. Another potential direction is the investigation of its mechanism of action and the development of more potent derivatives. Additionally, the investigation of its potential as a therapeutic agent for other diseases such as arthritis and diabetes is also a potential future direction.
Synthesemethoden
The synthesis of N'-[(3-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide involves the reaction of 3-pyridinecarboximidamide with 3-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified through column chromatography to obtain pure N'-[(3-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide.
Wissenschaftliche Forschungsanwendungen
N'-[(3-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes and are potential targets for the treatment of diseases such as Alzheimer's, glaucoma, and cancer.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3-chloro-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-9-4-5-10(7-12(9)15)14(19)20-18-13(16)11-3-2-6-17-8-11/h2-8H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLNNGYAZSACNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON=C(C2=CN=CC=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(3-chloro-4-methylphenyl)carbonyl]oxy}pyridine-3-carboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5707566.png)

![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5707582.png)

![2-(4-isopropoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5707588.png)
![7-(1-azepanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5707600.png)
![4-allyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5707609.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5707614.png)
![1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B5707620.png)


![ethyl 2-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5707639.png)
![4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5707649.png)
![[(2-ethoxy-1-naphthyl)methylene]malononitrile](/img/structure/B5707655.png)